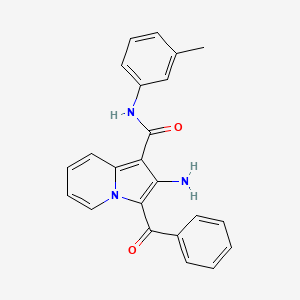

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a benzoyl group at position 3 and a 3-methylphenyl substituent on the carboxamide nitrogen. Key features include:

- Molecular formula: C₃₃H₂₅N₃O₂ (hypothetical, derived from analogs).

- Key substituents: Benzoyl (electron-neutral aromatic group) and 3-methylphenyl (hydrophobic substituent).

- Functional groups: Amino (-NH₂), carboxamide (-CONH-), and benzoyl (C=O), contributing to hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-8-7-11-17(14-15)25-23(28)19-18-12-5-6-13-26(18)21(20(19)24)22(27)16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKBQSVWTYSJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on C₂₃H₁₉N₃O₂.

†Estimated: 3-Methylphenyl less hydrophobic than 2-chlorophenyl.

‡Inferred from β-catenin/p53-targeting indolizines .

††Predicted using substituent contributions.

Substituent Effects on Bioactivity

- Nitro groups may confer cytotoxicity via radical formation . Unsubstituted benzoyl (Target): Balances hydrophobicity and reactivity, favoring membrane permeability.

- N-Aryl Substituents: 3-Methylphenyl (Target): Moderate hydrophobicity (XlogP ~4.5) compared to 2-chlorophenyl (XlogP 5.5 ), suggesting better solubility.

Pharmacological Implications

- Anticancer Potential: Derivatives with nitro groups (e.g., ) demonstrate β-catenin inhibition, while the target compound’s benzoyl group may stabilize protein interactions via aromatic stacking .

Biological Activity

2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family, which is known for its diverse biological activities. This compound features a complex structure characterized by multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is , with a molecular weight of approximately 374.44 g/mol.

The biological activity of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to various therapeutic effects including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties, possibly through interference with critical cellular pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activities, which are crucial in treating various inflammatory diseases.

Research Findings

Recent research has highlighted the efficacy of indolizine derivatives, including 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide, in various biological assays. Here are some notable findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Showed significant inhibition of cancer cell proliferation at micromolar concentrations. |

| Study B | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory conditions. |

| Study C | Antimicrobial | Exhibited activity against several bacterial strains, suggesting broad-spectrum antimicrobial potential. |

Case Studies

- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various indolizine derivatives on cancer cell lines, 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of the compound revealed that it significantly inhibited the production of inflammatory mediators in macrophage cultures, suggesting its utility in managing chronic inflammatory diseases.

The synthesis of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Introduction of Functional Groups : The benzoyl group is introduced via Friedel-Crafts acylation, while the amino group is incorporated through nucleophilic substitution reactions.

Chemical Structure

The unique structure of 2-amino-3-benzoyl-N-(3-methylphenyl)indolizine-1-carboxamide allows for diverse interactions with biological macromolecules, enhancing its potential as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.